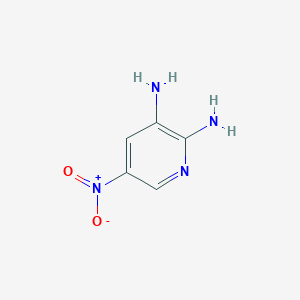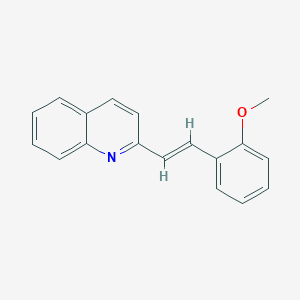
2-(2-(2-Methoxyphenyl)vinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Methoxyphenyl)vinyl)quinoline, also known as MQ, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MQ is a quinoline derivative that has a vinyl group and a methoxyphenyl group attached to it. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is not fully understood. However, it has been proposed that 2-(2-(2-Methoxyphenyl)vinyl)quinoline exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the expression of pro-inflammatory cytokines. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. Another advantage of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline. One direction is to investigate the molecular mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in more detail. Understanding the specific signaling pathways that are modulated by 2-(2-(2-Methoxyphenyl)vinyl)quinoline could provide insights into its potential pharmacological properties. Another direction is to explore the potential of 2-(2-(2-Methoxyphenyl)vinyl)quinoline as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Finally, further studies are needed to evaluate the safety and toxicity of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 2-(2-(2-Methoxyphenyl)vinyl)quinoline, or 2-(2-(2-Methoxyphenyl)vinyl)quinoline, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is relatively simple, and its molecular mechanism of action is not fully understood. Future research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline should focus on investigating its molecular mechanism of action, exploring its potential therapeutic applications, and evaluating its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline involves the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 2-(2-(2-Methoxyphenyl)vinyl)quinoline. The yield of 2-(2-(2-Methoxyphenyl)vinyl)quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
6974-55-6 |
|---|---|
Produktname |
2-(2-(2-Methoxyphenyl)vinyl)quinoline |
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-3-7-15(18)11-13-16-12-10-14-6-2-4-8-17(14)19-16/h2-13H,1H3/b13-11+ |
InChI-Schlüssel |
CRKXXGYVXSKYIV-ACCUITESSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
Andere CAS-Nummern |
6974-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





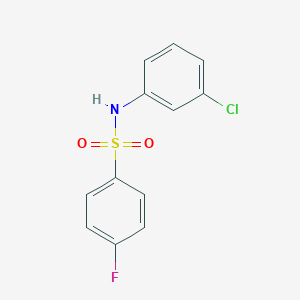

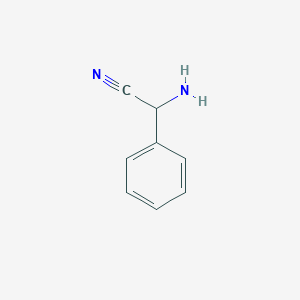
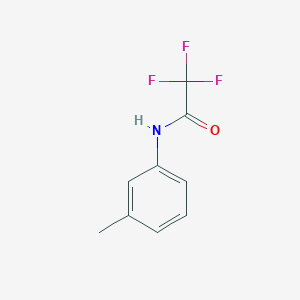
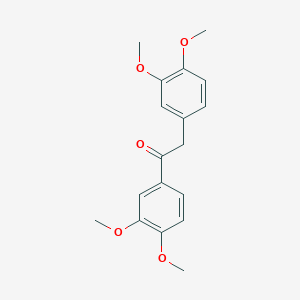
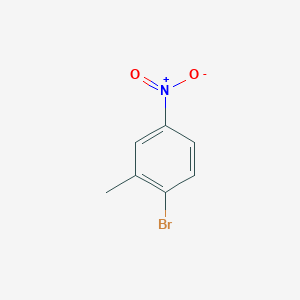

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)
